Cas no 1513213-56-3 (2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid)
![2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/1513213-56-3x500.png)
2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-[4-(trifluoromethyl)cyclohexyl]propanoic acid
- 1513213-56-3
- EN300-5487109
- AKOS018286574
- 2-(4-(Trifluoromethyl)cyclohexyl)propanoic acid
- A1-32433
- CS-0275618
- 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid
-
- インチ: 1S/C10H15F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15)
- InChIKey: CLSHYXMXTUODMI-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCC(C(C(=O)O)C)CC1)(F)F
計算された属性
- せいみつぶんしりょう: 224.10241420g/mol
- どういたいしつりょう: 224.10241420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.3Ų
2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5487109-2.5g |
2-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
1513213-56-3 | 2.5g |
$3080.0 | 2023-05-31 | ||
Enamine | EN300-5487109-0.25g |
2-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
1513213-56-3 | 0.25g |
$1447.0 | 2023-05-31 | ||
Enamine | EN300-5487109-1.0g |
2-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
1513213-56-3 | 1g |
$1572.0 | 2023-05-31 | ||
Enamine | EN300-5487109-0.5g |
2-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
1513213-56-3 | 0.5g |
$1509.0 | 2023-05-31 | ||
Enamine | EN300-5487109-0.05g |
2-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
1513213-56-3 | 0.05g |
$1320.0 | 2023-05-31 | ||
Enamine | EN300-5487109-0.1g |
2-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
1513213-56-3 | 0.1g |
$1384.0 | 2023-05-31 | ||
Enamine | EN300-5487109-5.0g |
2-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
1513213-56-3 | 5g |
$4557.0 | 2023-05-31 | ||
Enamine | EN300-5487109-10.0g |
2-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
1513213-56-3 | 10g |
$6758.0 | 2023-05-31 |
2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
8. Book reviews
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2-[4-(Trifluoromethyl)cyclohexyl]propanoic acidに関する追加情報
Introduction to 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid (CAS No. 1513213-56-3)
2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1513213-56-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclohexyl backbone substituted with a trifluoromethyl group, which imparts unique physicochemical properties and biological activities. The presence of the propanoic acid moiety further enhances its utility as a synthetic intermediate and a potential pharmacophore in drug development.
The trifluoromethyl group is a key structural feature that influences the electronic and steric properties of the molecule. In medicinal chemistry, trifluoromethyl groups are widely incorporated into drug candidates due to their ability to improve metabolic stability, binding affinity, and lipophilicity. The cyclohexyl ring provides a rigid scaffold that can be further functionalized, making this compound a versatile building block for designing novel therapeutic agents. Recent studies have highlighted the role of such derivatives in addressing various biological targets, including enzymes and receptors involved in inflammation, pain, and cancer.
In the context of contemporary pharmaceutical research, 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid has been explored for its potential in modulating pathways relevant to chronic diseases. For instance, researchers have investigated its derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins and play a crucial role in inflammatory responses. The structural motif of this compound allows for selective interactions with biological targets, thereby minimizing side effects associated with non-specific binding.
Moreover, the compound's propanoic acid functionality makes it an attractive candidate for further derivatization, enabling the synthesis of more complex molecules with tailored pharmacological properties. Functional groups such as hydroxyls, amines, or carboxylic acids can be introduced at strategic positions to enhance solubility, bioavailability, or target specificity. This flexibility has spurred interest in its use as a precursor for developing novel analogs with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have facilitated the virtual screening of 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid derivatives against large databases of biological targets. These computational approaches have identified promising lead structures that warrant further experimental validation. The trifluoromethyl group's electron-withdrawing nature can be leveraged to fine-tune hydrogen bonding interactions with protein residues, thereby enhancing binding affinity. Such insights have guided the design of more potent and selective inhibitors for therapeutic applications.
The synthesis of 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These techniques not only improve yield but also allow for scalable production, which is essential for industrial applications.
In conclusion, 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid (CAS No. 1513213-56-3) represents a valuable asset in pharmaceutical research due to its unique structural features and biological potential. The combination of the trifluoromethyl group and the propanoic acid moiety offers a rich platform for designing innovative drug candidates targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly significant role in the development of next-generation pharmaceuticals.
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